molecular formula C5H11Cu B14483585 copper(1+);pentane CAS No. 64889-46-9

copper(1+);pentane

Cat. No.: B14483585
CAS No.: 64889-46-9
M. Wt: 134.69 g/mol
InChI Key: UUMNONHOCBNCRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Copper(1+);pentane is a compound that combines copper in its +1 oxidation state with pentane, a hydrocarbon with five carbon atoms Copper, a transition metal, is known for its high thermal and electrical conductivity, while pentane is an alkane that is largely unreactive under standard conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

Copper(1+);pentane can be synthesized through various methods, including the use of Grignard reagents and copper catalysts. One common method involves the reaction of copper(I) halides with pentane under controlled conditions. The reaction typically requires an inert atmosphere to prevent oxidation of copper(I) to copper(II) and is carried out at low temperatures to ensure the stability of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Copper(1+);pentane undergoes various chemical reactions, including:

    Oxidation: Copper(I) can be oxidized to copper(II) in the presence of oxidizing agents.

    Reduction: Copper(II) can be reduced back to copper(I) using reducing agents.

    Substitution: Copper(I) can participate in substitution reactions, where ligands attached to copper are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.

    Substitution: Ligands such as phosphines and amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can result in copper(II) complexes, while reduction can regenerate copper(I) species .

Scientific Research Applications

Copper(1+);pentane has several scientific research applications, including:

    Chemistry: Used as a catalyst in organic synthesis, particularly in cross-coupling reactions.

    Biology: Investigated for its potential antimicrobial properties due to the presence of copper.

    Medicine: Explored for its use in drug delivery systems and as a component in therapeutic agents.

    Industry: Utilized in the production of advanced materials and coatings

Mechanism of Action

The mechanism of action of copper(1+);pentane involves the interaction of copper ions with various molecular targets. Copper ions can participate in redox reactions, influencing the activity of enzymes and other proteins. In biological systems, copper ions can disrupt microbial cell membranes and interfere with essential metabolic processes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    Copper(II) complexes: These compounds contain copper in the +2 oxidation state and exhibit different reactivity and stability compared to copper(1+);pentane.

    Other alkanes: Compounds such as hexane and butane are similar to pentane but differ in the number of carbon atoms and their physical properties.

Uniqueness

This compound is unique due to the specific combination of copper(I) and pentane, resulting in distinct chemical and physical properties.

Properties

CAS No.

64889-46-9

Molecular Formula

C5H11Cu

Molecular Weight

134.69 g/mol

IUPAC Name

copper(1+);pentane

InChI

InChI=1S/C5H11.Cu/c1-3-5-4-2;/h1,3-5H2,2H3;/q-1;+1

InChI Key

UUMNONHOCBNCRD-UHFFFAOYSA-N

Canonical SMILES

CCCC[CH2-].[Cu+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.